molecular formula C11H21NO7 B1283206 N-Boc-D-glucosamine CAS No. 75251-80-8

N-Boc-D-glucosamine

Cat. No. B1283206
CAS RN: 75251-80-8
M. Wt: 279.29 g/mol
InChI Key: CQWFSMWAGKKQJB-VARJHODCSA-N
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Description

N-Boc-D-glucosamine is a compound with promising applications in various fields of research and industry. It is a natural polymer composed of randomly distributed β-(1-4)-linked D-glucosamine (deacetylated unit) and N-acetyl-D-glucosamine (acetylated unit) .


Synthesis Analysis

The synthesis of N-Boc-D-glucosamine involves the use of tert-butyl carbamate (Boc) as a protecting group . A novel method for the deprotection of N-Boc-D-Glucosamine-Ac by irradiation via microwave has been reported .


Molecular Structure Analysis

The empirical formula of N-Boc-D-glucosamine is C11H21NO7, and its molecular weight is 279.29 g/mol . The structure of N-Boc-D-glucosamine is composed of randomly distributed β-(1-4)-linked D-glucosamine (deacetylated unit) and N-acetyl-D-glucosamine (acetylated unit) .


Chemical Reactions Analysis

The chemical reactions involving N-Boc-D-glucosamine are primarily related to its role as a protecting group in the synthesis of multifunctional targets . The Boc group is stable towards most nucleophiles and bases .


Physical And Chemical Properties Analysis

N-Boc-D-glucosamine is a white, hard, inelastic, and nitrogenous compound . Its empirical formula is C11H21NO7, and its molecular weight is 279.29 g/mol .

Future Directions

N-Boc-D-glucosamine has promising applications in various fields of research and industry. Its use in the synthesis of multifunctional targets and its potential role in slowing the progression of osteoarthritis suggest that it may have significant future applications .

properties

IUPAC Name

tert-butyl N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO7/c1-11(2,3)19-10(17)12-6-8(15)7(14)5(4-13)18-9(6)16/h5-9,13-16H,4H2,1-3H3,(H,12,17)/t5-,6-,7-,8-,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWFSMWAGKKQJB-VARJHODCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553959
Record name 2-[(tert-Butoxycarbonyl)amino]-2-deoxy-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-D-glucosamine

CAS RN

75251-80-8
Record name 2-[(tert-Butoxycarbonyl)amino]-2-deoxy-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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